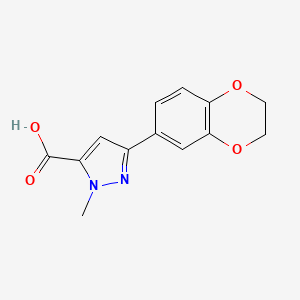
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (hereafter referred to as 5-Amino-1-BMP) is a compound of interest for laboratory research. In
Scientific Research Applications
Heterocyclic Compound Synthesis
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile belongs to the pyrazoline class, recognized for its utility in synthesizing a broad spectrum of heterocyclic compounds. The reactivity of similar derivatives has led to the creation of diverse heterocyclic structures like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, serving as building blocks for novel pharmaceuticals and dyes. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, phenols, and more, highlighting their significant role in synthetic organic chemistry and material science (Gomaa & Ali, 2020).
Anticancer Agents Development
Research into pyrazoline derivatives, including structures similar to 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, has demonstrated their potential in developing new anticancer agents. Pyrazolines exhibit exciting electronic properties with dynamic applications, including significant biological effects against cancer. Synthesizing diverse pyrazoline derivatives has been a key focus, showing essential biological impact and propelling further research in this domain for anticancer applications (Ray et al., 2022).
Pharmacological Effects
Pyrazoline compounds are noted for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other activities. Their utility spans across various therapeutic applications, indicating the versatility of the pyrazoline scaffold in drug discovery and the potential for novel drug development targeting a range of diseases and conditions (Shaaban et al., 2012).
Monoamine Oxidase Inhibition
The pyrazoline scaffold has been identified as a promising structure for the inhibition of monoamine oxidase (MAO), crucial for treating depression and other neurological disorders. Substitutions at various positions of the pyrazoline nucleus have shown significant activity toward MAO, demonstrating the compound's relevance in developing treatments for neurological conditions (Mathew et al., 2013).
Mechanism of Action
Target of Action
activities . These compounds target various microorganisms including Mycobacterium tuberculosis , Plasmodium falciparum , Trypanosoma cruzi , Staphylococcus aureus or methicillin-resistant S. aureus (MRSA) , and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
Mode of Action
It’s worth noting that similar compounds such as 5-amino-1,2,4-oxadiazoles have shown higher anti-bacterial activity against multidrug-resistant strains such asStaphylococcus aureus and Klebsiella pneumonia .
Result of Action
Similar compounds have shown potential as anti-infective agents .
properties
IUPAC Name |
5-amino-1-(2-bromo-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c1-7-3-4-10(13)11(5-7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXACHWRZYXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)

![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)


![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)



![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)

![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)